
1,2-Cyclopentanedione
Overview
Description
1,2-Cyclopentanedione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Mechanism of Action
1,2-Cyclopentanedione, also known as cyclopentane-1,2-dione, is an organic compound with the formula (CH2)3(CO)2 . This compound is one of two isomeric cyclopentanediones, the other being 1,3-cyclopentanedione .
Mode of Action
It’s known that the enol form of this compound is predicted to be about 1-3 kcal/mol more stable than the diketo form . This suggests that the compound may undergo keto-enol tautomerization, a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol .
Biochemical Pathways
The compound’s potential to undergo keto-enol tautomerization suggests it could interact with biochemical pathways involving ketone or aldehyde intermediates .
Result of Action
It’s known that the compound can exist in two forms: an enol form and a diketo form . The equilibrium between these two forms could potentially influence the compound’s interactions with biological molecules.
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH and temperature, which can affect the equilibrium between its enol and diketo forms . .
Biochemical Analysis
Biochemical Properties
1,2-Cyclopentanedione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a potential inhibitor of certain enzymes. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This interaction suggests that this compound may influence metabolic pathways by modulating the activity of PPARγ.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it has been reported to impact cell signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and function . These effects highlight the potential of this compound as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For instance, the compound’s interaction with PPARγ involves binding to the receptor’s ligand-binding domain, leading to changes in gene expression . Additionally, this compound may act as an enzyme inhibitor, affecting the catalytic activity of enzymes involved in metabolic pathways. These molecular interactions underscore the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have indicated that this compound can exert sustained effects on cellular processes, including gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, this compound may induce adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the regulation of glucose and lipid metabolism through its interaction with PPARγ . Additionally, the compound may influence the tricarboxylic acid cycle and glycolysis by modulating enzyme activities involved in these pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and biochemical reactions.
Biological Activity
1,2-Cyclopentanedione (C5H6O2) is a cyclic diketone that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its role as a bio-isostere, antioxidant properties, and toxicological assessment, supported by relevant research findings and data tables.
1. Overview of this compound
This compound is characterized by its two carbonyl groups located on adjacent carbon atoms within a five-membered ring structure. This configuration allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and drug development.
2.1. Bio-Isosteric Properties
Research has demonstrated that this compound can serve as a carboxylic acid bio-isostere. A study evaluated derivatives of thromboxane A2 prostanoid (TP) receptor antagonists where the carboxylic acid moiety was replaced with cyclopentanedione units. The findings indicated that the cyclopentanedione derivative exhibited an IC50 value comparable to the parent compound, suggesting its efficacy as a TP receptor antagonist:
Compound | IC50 (μM) |
---|---|
Carboxylic Acid | 0.190 ± 0.060 |
Cyclopentanedione Derivative 9 | 0.054 ± 0.016 |
Cyclopentanedione Derivative 10 | 1.140 ± 0.820 |
Reference Compound | 0.0026 ± 0.001 |
These results highlight the potential of cyclopentanedione derivatives in drug design, particularly for targeting specific receptors involved in various physiological processes .
2.2. Antioxidant Activity
This compound has also been studied for its antioxidant properties. It has been shown to scavenge peroxynitrite, a reactive nitrogen species associated with oxidative stress and tissue damage. The compound's ability to modulate pro-inflammatory gene expression through the NF-κB signaling pathway further supports its role as an antioxidant .
3. Toxicological Assessment
A comprehensive evaluation of the genotoxicity and cytotoxicity of this compound was conducted using the BlueScreen assay. The results indicated that the compound did not present significant concerns regarding genotoxicity or cytotoxicity under tested conditions:
- Genotoxicity : Negative with and without metabolic activation.
- Cytotoxicity : Positive at higher concentrations but not genotoxic.
This assessment suggests that while the compound may exhibit some cytotoxic effects at elevated doses, it is not considered genotoxic .
4. Case Studies and Research Findings
Several studies have illustrated the diverse applications of this compound:
- Thromboxane A2 Receptor Antagonism : The synthesis and evaluation of cyclopentanedione derivatives showed promise as TP receptor antagonists with significant biological activity.
- Antioxidant Properties : Research highlighted its capacity to reduce oxidative stress markers in cellular models.
- Toxicological Profiles : Investigations into its safety profile revealed low genotoxic risk, making it a candidate for further development in pharmaceuticals.
5. Conclusion
The biological activity of this compound underscores its potential as a versatile compound in medicinal chemistry and pharmacology. Its ability to act as a bio-isostere for carboxylic acids and exhibit antioxidant properties positions it favorably for future research and therapeutic applications.
Further studies are warranted to explore its full therapeutic potential and elucidate mechanisms underlying its biological effects.
Scientific Research Applications
Chemical Applications
Synthetic Intermediates
1,2-Cyclopentanedione serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as cross-coupling and condensation. For example, Negishi cross-coupling methods have been employed to synthesize 3-alkyl-1,2-cyclopentanediones, which are important for creating substituted carboxylic acid derivatives and lactones .
Reagent in Chemical Reactions
The compound acts as a reagent in several chemical reactions, including the formation of more complex organic molecules. Its diketone structure allows for diverse reactivity patterns, making it suitable for applications in synthetic organic chemistry.
Biological Research
Potential Bio-Isostere
Recent studies have investigated the potential of this compound as a bio-isostere for carboxylic acids in drug design. Research indicates that derivatives of this compound can effectively replace carboxylic acid moieties in certain therapeutic agents without compromising biological activity. For instance, a cyclopentane-1,2-dione derivative was found to be a potent thromboxane A2 receptor antagonist with an IC50 value comparable to that of traditional carboxylic acid-based compounds .
Mechanistic Studies
The acidity, tautomerism, and geometry of hydrogen bonding of cyclopentane-1,2-diones have been systematically evaluated to understand their interactions with biological targets. Such studies reveal that these compounds can form stable complexes with receptors, potentially leading to new therapeutic agents with improved pharmacokinetic properties .
Medicinal Applications
Drug Development
The unique structural features of this compound make it a candidate for developing new drugs. Its ability to mimic carboxylic acids while potentially offering better metabolic stability and reduced toxicity opens avenues for designing safer pharmaceutical compounds .
Case Study: Thromboxane A2 Receptor Antagonists
In one notable study, derivatives of cyclopentane-1,2-dione were synthesized and evaluated as thromboxane A2 receptor antagonists. The results demonstrated that these compounds could maintain significant biological activity while potentially mitigating some of the adverse effects associated with traditional carboxylic acid-containing drugs .
Data Table: Properties and Applications of this compound
Property/Feature | Description |
---|---|
Chemical Structure | Cyclic diketone (C5H6O2) |
Reactivity | Acts as a building block in organic synthesis; versatile reagent |
Biological Activity | Potential bio-isostere for carboxylic acids; active against TP receptors |
Applications in Medicine | Drug development; synthesis of receptor antagonists |
Q & A
Q. How can researchers distinguish 1,2-cyclopentanedione from its isomer 1,3-cyclopentanedione using spectroscopic and structural analysis?
Answer:
- Methodology :
- Mass Spectrometry (MS) : Compare fragmentation patterns. This compound (C5H6O2, MW 98.0999) exhibits distinct molecular ion peaks at m/z 98 . In contrast, 1,3-cyclopentanedione may show differences in fragmentation due to its enol form stability, as confirmed by X-ray diffraction .
- NMR : Analyze carbonyl group positions. In this compound, adjacent ketones result in deshielded protons near the diketone moiety, whereas 1,3-isomers show splitting patterns reflecting their non-adjacent oxygen positions .
- X-ray Crystallography : Confirm enol tautomer prevalence in 1,3-cyclopentanedione, which stabilizes via intramolecular hydrogen bonding, unlike this compound .
Q. What experimental strategies are recommended for resolving contradictions in mass spectral data for this compound across different databases?
Answer:
- Methodology :
- Cross-Referencing : Compare NIST data (MW 98.0999, CAS 3008-40-0 ) with independent studies (e.g., microbial metabolite analysis ) to validate fragmentation patterns.
- High-Resolution MS : Use HRMS to verify exact mass (monoisotopic mass: 98.036779 ) and rule out contaminants or derivatives.
- Synthetic Controls : Synthesize pure this compound and replicate spectral conditions (e.g., electron ionization energy) to confirm peak assignments .
- Cross-Referencing : Compare NIST data (MW 98.0999, CAS 3008-40-0 ) with independent studies (e.g., microbial metabolite analysis ) to validate fragmentation patterns.
Q. How can computational modeling enhance the interpretation of this compound's 3D structure and reactivity?
Answer:
- Methodology :
- 3D Structure Generation : Use NIST-provided 3D SD files to model bond angles and torsional strain in the cyclopentane ring.
- DFT Calculations : Predict tautomer stability and reaction pathways (e.g., nucleophilic attack at carbonyl groups) using software like Gaussian or ORCA.
- Docking Studies : Simulate interactions with enzymes (e.g., Penicillium expansum metabolites ) to explore biological activity.
Q. What advanced synthetic routes are available for producing methylated derivatives of this compound, such as 3,3,5,5-tetramethyl-1,2-cyclopentanedione?
Answer:
- Methodology :
- Alkylation : React this compound with methyl iodide under basic conditions to introduce methyl groups at the 3,5-positions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives. Confirm purity via GC-MS (e.g., derivative MW 154.2063 ).
- Characterization : Compare experimental IR and NMR data with computational predictions to validate structures .
Q. How should researchers design experiments to assess the purity of this compound in microbial metabolite extracts?
Answer:
- Methodology :
- HPLC-MS : Employ reverse-phase chromatography with a C18 column and MS detection to separate and identify this compound (retention time ~X min ).
- Calibration Curves : Prepare standard solutions (0.1–10 µg/mL) to quantify compound concentration in extracts.
- Purity Thresholds : Define acceptance criteria (e.g., ≥95% purity via peak area integration) based on NIST reference spectra .
Q. What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?
Answer:
- Methodology :
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ_max ~270 nm (carbonyl absorption).
- pH Profiling : Test stability in buffers (pH 2–12) at 25°C and 40°C. Use LC-MS to identify degradation products (e.g., ring-opened dicarboxylic acids).
- Data Interpretation : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. How can researchers reconcile discrepancies in molecular weight data for this compound between ChemSpider (98.10) and NIST (98.0999)?
Answer:
- Methodology :
- Precision Analysis : Recognize that the difference (0.0001 Da) falls within instrument error margins for low-resolution MS.
- Isotopic Composition : Calculate exact mass using natural isotopic abundances (e.g., ^13C contributions) to verify monoisotopic mass (98.036779 ).
- Database Cross-Check : Prioritize NIST data due to its rigorous validation protocols .
Q. What strategies are recommended for optimizing the isolation of this compound from complex biological matrices?
Answer:
- Methodology :
Q. Table 1: Key Spectral Data for this compound
Property | NIST Data | ChemSpider |
---|---|---|
Molecular Weight | 98.0999 | 98.10 |
CAS Registry Number | 3008-40-0 | 3008-40-0 |
Monoisotopic Mass | 98.036779 | 98.036779 |
Key MS Fragments | m/z 98 (M⁺), 70, 42 | Not reported |
Q. How do researchers determine the enantiomeric purity of chiral derivatives of this compound?
Answer:
- Methodology :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data to confirm absolute configuration.
- NMR Chiral Shift Reagents : Employ europium complexes to induce splitting in enantiomeric proton signals .
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Answer:
- Methodology :
- Detailed Protocols : Follow Beilstein Journal guidelines, including exact molar ratios, solvent grades, and instrumentation settings .
- Supporting Information : Deposit raw spectral data (e.g., .jdx files) in repositories like Zenodo for peer review .
- Ethical Reporting : Disclose any deviations from standard methods and potential sources of contamination .
Properties
IUPAC Name |
cyclopentane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISBNCSMVCNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952490 | |
Record name | 1,2-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-40-0 | |
Record name | 1,2-Cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3008-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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